5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine
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Overview
Description
Preparation Methods
The synthesis of 5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridine and quinazoline derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction.
Synthetic Routes: The synthetic route may include condensation, hydrolysis, and cyclization reactions to form the desired compound.
Chemical Reactions Analysis
5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Scientific Research Applications
5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine can be compared with similar compounds such as:
Quinazoline Derivatives: These compounds share a similar quinazoline core structure but differ in their substituents.
Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.
Pyrazoloquinolines: These compounds have a pyrazole ring fused to a quinoline ring and exhibit different pharmacological properties.
Properties
Molecular Formula |
C15H15N5O |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-[(2-methylpyridin-3-yl)oxymethyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C15H15N5O/c1-9-12(6-3-7-18-9)21-8-10-4-2-5-11-13(10)14(16)20-15(17)19-11/h2-7H,8H2,1H3,(H4,16,17,19,20) |
InChI Key |
DQAAUHWZLOHBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2=C3C(=CC=C2)N=C(N=C3N)N |
Origin of Product |
United States |
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